molecular formula C19H19N3O3S2 B2472256 N-(4-methylbenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922130-00-5

N-(4-methylbenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2472256
CAS No.: 922130-00-5
M. Wt: 401.5
InChI Key: RGQWQGCBNONJCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylbenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a synthetic chemical reagent designed for antibacterial research and development. This compound belongs to an emerging class of hybrid antimicrobials that strategically combine a thiazole moiety with a benzenesulfonamide group in a single molecular scaffold . Such a design leverages the known antibacterial properties of both groups; sulfonamide derivatives are well-studied as antibacterial agents that can act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase (DHPS) . The inhibition of this enzyme disrupts the folate biosynthesis pathway, which is essential for bacterial cell division, thereby imparting a bacteriostatic effect . Concurrently, substituted thiazole derivatives have also been frequently reported to possess independent antibacterial properties . The integration of these pharmacophores aims to create novel agents with enhanced potency against a spectrum of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains . This makes this compound a valuable compound for researchers investigating new therapeutic strategies to overcome antibiotic resistance. It is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-14-7-9-15(10-8-14)12-20-18(23)11-16-13-26-19(21-16)22-27(24,25)17-5-3-2-4-6-17/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQWQGCBNONJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylbenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its various biological effects, including anticancer, antimicrobial, and antiparasitic properties, supported by research findings and case studies.

  • Molecular Formula : C19H19N3O3S2
  • Molecular Weight : 401.5 g/mol
  • IUPAC Name : 2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]acetamide

Anticancer Activity

Research indicates that derivatives of thiazole compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inducing apoptosis in human lung adenocarcinoma cells. A study by Evren et al. (2019) demonstrated that certain thiazole derivatives exhibited notable apoptosis-inducing abilities, although not as potent as cisplatin, a standard anticancer drug.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549 (lung cancer)TBDApoptosis induction
Related Thiazole DerivativeHCT116 (colon cancer)TBDCell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of thiazole derivatives have demonstrated significant in vitro antibacterial and antifungal activities. Baviskar et al. (2013) reported that certain synthesized derivatives showed promising results against common pathogens such as Escherichia coli and Staphylococcus aureus.

PathogenActivityReference
E. coliInhibitory effect observedBaviskar et al., 2013
S. aureusSignificant activity notedBaviskar et al., 2013

Antiparasitic Potential

Additionally, compounds similar to this compound have been investigated for their antimalarial activity. Fahim & Ismael (2021) highlighted that some thiazole derivatives exhibited excellent selectivity indices in antimalarial assays, indicating their potential as therapeutic agents against malaria.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition : Compounds may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound may affect receptor pathways that regulate apoptosis and cell survival.
  • DNA Interaction : Some thiazole derivatives are known to intercalate with DNA, leading to disruption of replication processes.

Case Studies and Research Findings

  • Study on Lung Cancer Cells : A study involving the testing of various thiazole derivatives on A549 lung cancer cells revealed that specific substitutions on the thiazole ring significantly enhanced anticancer activity.
  • Antimicrobial Screening : A comprehensive screening of several thiazole-based compounds demonstrated their effectiveness against a range of bacterial and fungal strains, suggesting a broad-spectrum antimicrobial potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on modifications to the thiazole core, sulfonamide group, or acetamide side chain. Below is a comparative analysis with key examples:

Compound Key Structural Features Synthesis Method Reported Bioactivity
N-(4-methylbenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide Thiazole-4-acetamide with 2-phenylsulfonamido and 4-methylbenzyl groups. Likely involves Friedel-Crafts, hydrazide formation, and alkylation steps . Not explicitly reported; inferred enzyme inhibition potential .
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] Triazole-thiones with aryl sulfonyl and difluorophenyl groups. Base-mediated cyclization of hydrazinecarbothioamides . Antifungal and antibacterial activities .
N-(2-(((Exo)-bicyclo[2.2.1]heptan-2-yl)amino)thiazol-4-yl)acetamide (17d) Thiazole-4-acetamide with bicycloheptane and dihydrodioxine substituents. SN2 displacement with exo-aminonorbornane . CDK9 inhibition (IC50 = 12 nM) .
N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide Benzothiazole-2-acetamide with trifluoromethyl and phenyl groups. Unspecified; likely halogen displacement or coupling . Anticancer activity (patented) .
2-(4-Arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamides Thiazole-4-acetamide with arylpiperazine and substituted phenyl groups. Ullmann coupling or nucleophilic substitution . Antimicrobial activity against gram-positive bacteria .

Key Observations:

Thiazole Core Modifications: The title compound’s thiazole ring is substituted at the 2- and 4-positions, similar to triazole-thiones (e.g., [7–9]), but lacks the triazole heterocycle, which may reduce metabolic stability compared to fused-ring systems .

Sulfonamide vs. Sulfamoyl Groups:

  • The phenylsulfonamido group in the title compound differs from sulfamoyl-linked bis(azolyl) derivatives (e.g., compounds 5–7 in ). Sulfonamides are more rigid and less prone to hydrolysis than sulfamoyls, which could improve pharmacokinetics .

Acetamide Side Chain Diversity:

  • The 4-methylbenzyl group provides moderate lipophilicity, contrasting with the polar arylpiperazine in or the bulky bicycloheptane in 17d. These differences influence solubility and membrane permeability .

Q & A

Q. Optimization Strategies :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
  • Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation to minimize side products .
  • Temperature Control : Maintain 0–5°C during sulfonamide formation to prevent decomposition .

Basic: How is the structural integrity of this compound validated, and what analytical techniques are critical?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., thiazole protons at δ 6.8–7.2 ppm, sulfonamide NH at δ 10–11 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ ~472 g/mol) .
  • X-ray Crystallography : Resolves bond lengths/angles, particularly for the thiazole-sulfonamide junction .

Basic: What preliminary biological screening approaches are used to assess its therapeutic potential?

Answer:

  • Antimicrobial Assays : Disk diffusion or MIC tests against gram-positive bacteria (e.g., S. aureus) due to thiazole’s membrane disruption potential .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 values <10 µM indicating strong activity .
  • Enzyme Inhibition : Fluorometric assays targeting COX-1 or DprE1 to evaluate anti-inflammatory/anti-tubercular potential .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance biological efficacy?

Answer:

  • Substituent Variation :
    • 4-Methylbenzyl Group : Replace with bulkier aryl groups (e.g., 4-fluorobenzyl) to improve hydrophobic interactions .
    • Sulfonamide Position : Introduce electron-withdrawing groups (e.g., -NO2) to enhance enzyme binding .
  • Scaffold Hybridization : Fuse with benzo[d]thiazole to increase rigidity and target selectivity .
  • In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding affinity to COX-1 (PDB: 1EQG) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Meta-Analysis : Compare IC50 values under standardized conditions (e.g., pH 7.4, 37°C) to isolate compound-specific effects .
  • Proteomic Profiling : Identify off-target interactions via affinity chromatography-mass spectrometry .
  • Crystallographic Studies : Resolve conformational differences (e.g., sulfonamide torsion angles) affecting activity .

Advanced: How can metabolic stability and pharmacokinetic properties be optimized?

Answer:

  • Prodrug Design : Mask polar groups (e.g., acetamide) with ester linkages for improved oral bioavailability .
  • Cytochrome P450 Assays : Identify metabolic hotspots (e.g., thiazole ring oxidation) using liver microsomes .
  • LogP Adjustment : Introduce hydrophilic substituents (e.g., -SO3H) to reduce LogP from ~3.5 to <2.5, enhancing solubility .

Advanced: What experimental approaches validate target engagement in complex biological systems?

Answer:

  • Photoaffinity Labeling : Incorporate diazirine tags to crosslink with target proteins (e.g., DprE1 in M. tuberculosis) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm thermal stabilization of targets (e.g., COX-1) in lysates post-treatment .
  • CRISPR Knockout Models : Validate specificity using cell lines lacking putative targets (e.g., COX-1−/− macrophages) .

Advanced: How are computational methods integrated into mechanistic studies?

Answer:

  • Molecular Dynamics (MD) Simulations : Analyze sulfonamide-thiazole flexibility in aqueous environments (GROMACS) .
  • QSAR Modeling : Correlate substituent electronegativity with antimicrobial potency (R² >0.85) .
  • Binding Free Energy Calculations : MM-PBSA predicts ΔG for COX-1 inhibition (<−30 kcal/mol indicates high affinity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.